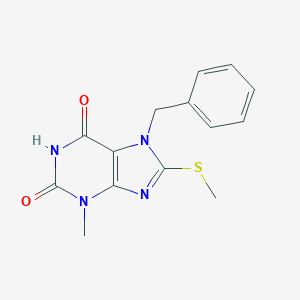![molecular formula C22H28NO4P B414031 dimethyl 9-hydroxy-2,4-diphenyl-3-azabicyclo[3.3.1]non-9-ylphosphonate](/img/structure/B414031.png)
dimethyl 9-hydroxy-2,4-diphenyl-3-azabicyclo[3.3.1]non-9-ylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
dimethyl 9-hydroxy-2,4-diphenyl-3-azabicyclo[331]non-9-ylphosphonate is a complex organic compound with the molecular formula C22H28NO4P It is characterized by its unique bicyclic structure, which includes a phosphonate group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 9-hydroxy-2,4-diphenyl-3-azabicyclo[3.3.1]non-9-ylphosphonate typically involves multiple steps. One common method includes the reaction of a suitable bicyclic precursor with dimethyl phosphite under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the temperature is maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and ensuring high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
dimethyl 9-hydroxy-2,4-diphenyl-3-azabicyclo[3.3.1]non-9-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphonate group can be reduced to a phosphine or phosphine oxide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone, while reduction of the phosphonate group can produce a phosphine oxide.
Applications De Recherche Scientifique
dimethyl 9-hydroxy-2,4-diphenyl-3-azabicyclo[3.3.1]non-9-ylphosphonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which dimethyl 9-hydroxy-2,4-diphenyl-3-azabicyclo[3.3.1]non-9-ylphosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit or activate specific pathways. The hydroxyl group may also play a role in hydrogen bonding and molecular recognition.
Comparaison Avec Des Composés Similaires
Similar Compounds
dimethyl 9-hydroxy-2,4-diphenyl-3-azabicyclo[3.3.1]non-9-ylphosphonate: Unique due to its specific bicyclic structure and combination of functional groups.
Dimethyl (9-hydroxy-2,4-diphenyl-3-azabicyclo[3.3.1]non-9-yl)phosphine oxide: Similar structure but with a phosphine oxide group instead of a phosphonate.
Dimethyl (9-hydroxy-2,4-diphenyl-3-azabicyclo[3.3.1]non-9-yl)phosphate: Contains a phosphate group, leading to different reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its combination of a phosphonate group with a bicyclic structure, which imparts specific chemical properties and potential biological activities not found in other similar compounds.
Propriétés
Formule moléculaire |
C22H28NO4P |
|---|---|
Poids moléculaire |
401.4g/mol |
Nom IUPAC |
9-dimethoxyphosphoryl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C22H28NO4P/c1-26-28(25,27-2)22(24)18-14-9-15-19(22)21(17-12-7-4-8-13-17)23-20(18)16-10-5-3-6-11-16/h3-8,10-13,18-21,23-24H,9,14-15H2,1-2H3 |
Clé InChI |
FVURVDZRDOAWTJ-UHFFFAOYSA-N |
SMILES |
COP(=O)(C1(C2CCCC1C(NC2C3=CC=CC=C3)C4=CC=CC=C4)O)OC |
SMILES canonique |
COP(=O)(C1(C2CCCC1C(NC2C3=CC=CC=C3)C4=CC=CC=C4)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


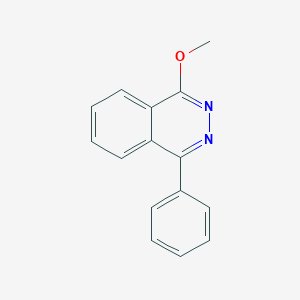
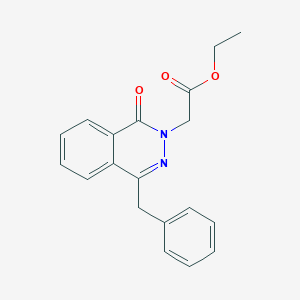
![Isopropyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate](/img/structure/B413950.png)
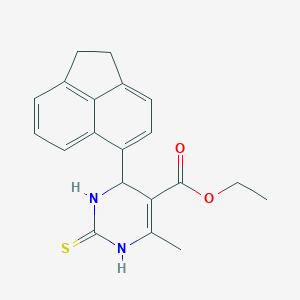

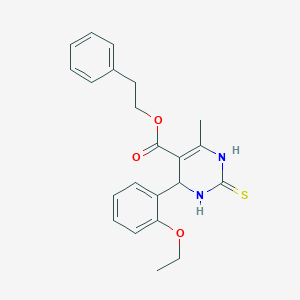
![7-benzyl-8-[2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B413956.png)
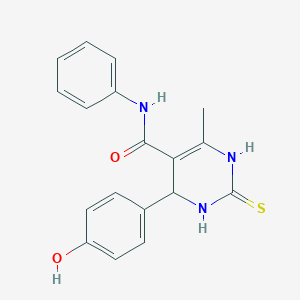
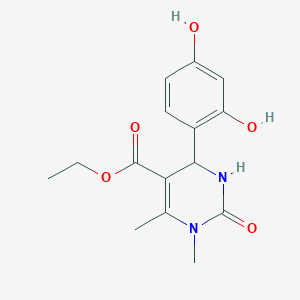
![3,6-dichloro-9-({3-[(3,6-dichloro-9H-carbazol-9-yl)methylene]cyclobutylidene}methyl)-9H-carbazole](/img/structure/B413961.png)
![1,7-dibenzyl-8-[(3-chloro-2-butenyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B413963.png)
![2-thiophenecarbaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B413965.png)
![3-methyl-7-octyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B413966.png)
